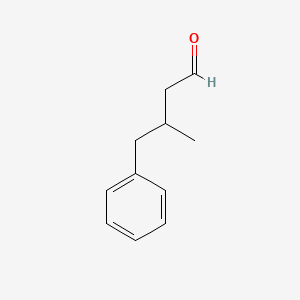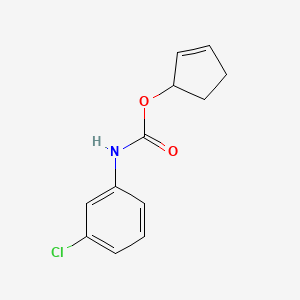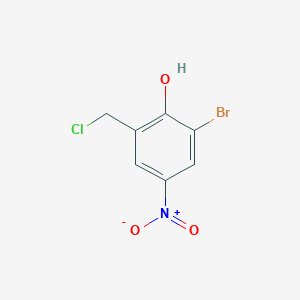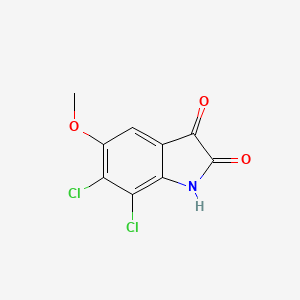
6,7-Dichloro-5-methoxy-1h-indole-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of two chlorine atoms at positions 6 and 7, a methoxy group at position 5, and a dione structure at positions 2 and 3 of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and chlorinating agents.
Chlorination: The indole ring is chlorinated at positions 6 and 7 using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Oxidation: The resulting dichloroindole is then oxidized to form the dione structure at positions 2 and 3. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反応の分析
Types of Reactions
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex indole derivatives.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include various substituted indoles, diols, and other functionalized derivatives, which can be further utilized in synthetic chemistry.
科学的研究の応用
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6,7-Dichloro-5-methoxy-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
6,7-Dichloro-1H-indole-2,3-dione: Lacks the methoxy group at position 5.
7-Methoxy-1H-indole-2,3-dione: Lacks the chlorine atoms at positions 6 and 7.
Uniqueness
6,7-Dichloro-5-methoxy-1H-indole-2,3-dione is unique due to the combination of chlorine atoms and a methoxy group on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
6312-99-8 |
|---|---|
分子式 |
C9H5Cl2NO3 |
分子量 |
246.04 g/mol |
IUPAC名 |
6,7-dichloro-5-methoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c1-15-4-2-3-7(6(11)5(4)10)12-9(14)8(3)13/h2H,1H3,(H,12,13,14) |
InChIキー |
URRRAZCPEYATRQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=O)N2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


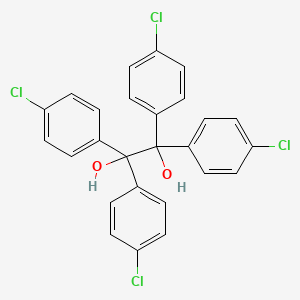
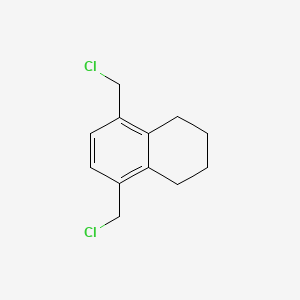

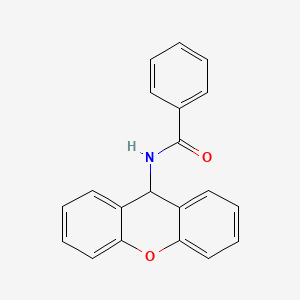

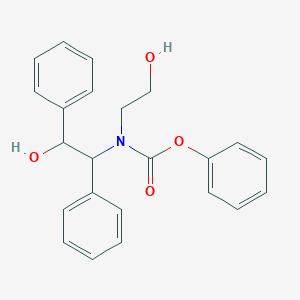

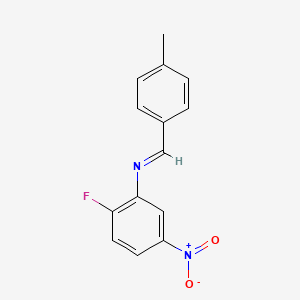
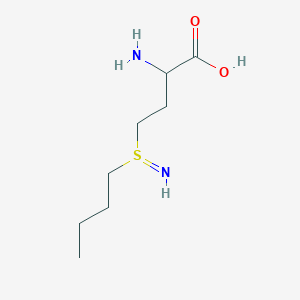
![4-[[2-[(4-Oxocyclohexa-2,5-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14722589.png)
